4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core fused with quinoline and allyl substituents. It belongs to a class of furfuryl derivatives synthesized by integrating quinoline, triazole, and furan scaffolds into a single molecule . This structural design aims to exploit synergistic interactions with biological targets, particularly the epidermal growth factor receptor (EGFR), a key oncogenic driver in cancers. Unlike conventional EGFR tyrosine kinase inhibitors (TKIs), this compound exhibits weak kinase inhibition (IC₅₀ > 10 μM) but induces receptor degradation by binding to both catalytic and allosteric sites, leading to cancer cell detachment from the extracellular matrix (ECM) .
Properties
IUPAC Name |
3-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-2-12-24-19(22-23-20(24)25)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAMMPVKKCDGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130782 | |
| Record name | 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847503-25-7 | |
| Record name | 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,2,4-Triazole-3-thiol Core
The 1,2,4-triazole-3-thiol nucleus is commonly synthesized by cyclization of hydrazine derivatives with carbon disulfide under alkaline conditions:
- Step 1: Conversion of benzoic acid hydrazide derivatives to potassium dithiocarbazinate salts by reaction with carbon disulfide in alkaline ethanol solution.
- Step 2: Cyclization of these salts with hydrazine hydrate under reflux to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediates.
This method yields the triazole-3-thiol core with good purity and yields (~65-70%).
Introduction of the Allyl Group
The allyl substituent at position 4 of the triazole ring is introduced via alkylation:
- Alkylation of the 4H-1,2,4-triazole-3-thiol with allyl halides (e.g., allyl bromide) in the presence of a base such as potassium carbonate.
- The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N,N',N'-hexamethylphosphoric triamide (HMPA) at elevated temperatures (~80°C) for 24 hours in sealed tubes under inert atmosphere.
This step selectively alkylates the nitrogen at position 4, yielding the 4-allyl-1,2,4-triazole-3-thiol derivative.
Coupling with 2-Phenylquinolin-4-yl Moiety
The attachment of the 2-phenylquinolin-4-yl group at position 5 of the triazole ring is achieved by:
- Using a halogenated quinoline derivative (e.g., 2-phenylquinolin-4-yl halide) as the electrophile.
- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) with the triazole thiol or its anion under catalytic conditions.
- Reaction conditions often involve palladium catalysts, bases, and suitable solvents to facilitate C-N or C-S bond formation.
This step completes the synthesis of the target compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of potassium salt | Carbon disulfide, KOH, ethanol, reflux | ~67 | Intermediate for triazole ring formation |
| Cyclization to triazole-3-thiol | Hydrazine hydrate, reflux in water | ~65 | Formation of 4-amino-5-phenyl-1,2,4-triazole-3-thiol |
| Allylation | Allyl bromide, K2CO3, HMPA, 80°C, 24 h, sealed tube | 70-80 | Selective N-alkylation at position 4 |
| Coupling with quinoline | Halogenated quinoline, Pd catalyst, base, solvent | Variable | Cross-coupling to attach 2-phenylquinolin-4-yl group |
Analytical and Characterization Data
- Purification: Column chromatography is commonly used after each step to isolate pure intermediates and final product.
- Characterization: Confirmed by IR, NMR (1H, 13C), mass spectrometry, and elemental analysis.
- Melting Points: Typically reported for intermediates to confirm purity (e.g., 4-amino-5-phenyl-1,2,4-triazole-3-thiol ~198-200°C).
Research Findings and Optimization Notes
- The use of HMPA as solvent enhances alkylation efficiency due to its strong solvating ability for anions.
- Sealed tube and Schlenk techniques under inert atmosphere prevent oxidation of thiol groups during synthesis.
- The choice of base (potassium carbonate) is critical for selective alkylation without over-alkylation or side reactions.
- Cross-coupling reactions for quinoline attachment require optimization of catalyst loading and temperature to maximize yield and minimize by-products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Tetrahydroquinoline derivatives
Substitution: Various allyl-substituted derivatives
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a variety of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound against several strains of bacteria and fungi. The results indicated that the compound inhibited bacterial growth effectively, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
In vitro studies demonstrated that treatment with this compound led to increased levels of caspase activity in cancer cell lines, suggesting a mechanism for apoptosis induction. The compound showed IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF7 | 10 |
Fungicidal Activity
The compound has been investigated for its fungicidal properties, making it a candidate for agricultural applications to control fungal diseases in crops.
Case Study: Efficacy Against Fungal Pathogens
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls.
| Crop | Disease | Control Efficacy (%) |
|---|---|---|
| Wheat | Fusarium head blight | 75 |
| Tomato | Late blight | 85 |
Mechanism of Action
The mechanism of action of 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is not fully understood but is believed to involve multiple molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases.
Receptor Modulation: It may interact with specific receptors on the cell surface, altering signal transduction pathways.
DNA Interaction: The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazole-thiol scaffold is versatile, with modifications in substituents significantly altering biological activity. Below is a comparative analysis of key analogues:
4-Amino-5-(Quinolin-2-yl)-4H-1,2,4-Triazole-3-Thiol
- Structural Difference: Replaces the allyl group with an amino (-NH₂) group and positions the quinoline at the 2-position instead of 3.
- Unlike the target compound, it lacks the furan moiety and alkoxy substituents, which limits its EGFR-targeting efficacy.
5-(4-Nitrophenyl)-4-((4-Phenoxybenzylidene)Amino)-4H-1,2,4-Triazole-3-Thiol
- Structural Difference: Features a nitro group on the phenyl ring and a phenoxybenzylidene Schiff base instead of quinoline.
- Activity: Primarily studied for synthetic utility rather than biological activity.
4-Ethyl-5-(2-(4-Methylphenyl)Quinolin-4-yl)-4H-1,2,4-Triazole-3-Thiol
- Structural Difference : Substitutes the allyl group with ethyl and introduces a methyl group on the phenyl ring.
- However, the absence of alkoxy chains limits EGFR degradation efficacy observed in the target compound .
4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT) and 4-Amino-5-(4-Pyridyl)-4H-1,2,4-Triazole-3-Thiol (AP)
- Structural Difference: Lacks quinoline and allyl groups; features amino and pyridyl substituents.
- Activity: Exhibits strong antioxidant properties (IC₅₀ ~5–10 μM in DPPH assays) due to electron-donating -NH₂ and -SH groups . These compounds highlight the triazole-thiol scaffold’s adaptability for non-oncological applications.
Key Research Findings
- Target Compound: Demonstrated 60–70% cancer cell detachment in EGFR-overexpressing lines at 10 μM, with negligible cytotoxicity to normal cells .
- Antioxidant Analogues : AT and AP showed 2–3× higher radical scavenging than ascorbic acid in vitro .
- Antimicrobial Derivatives : Triazole-thiols with pyrazole substituents (e.g., 5-(5-methyl-1H-pyrazol-3-yl)) exhibited moderate activity against S. aureus (MIC ~32 μg/mL) .
Biological Activity
4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . It features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₄S |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 847503-25-7 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of phenylquinoline derivatives with appropriate thioketones or thiol precursors under controlled conditions. The synthetic pathway often includes the formation of the triazole ring through cyclization reactions.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities.
Case Study: Antimicrobial Evaluation
A recent study evaluated a series of triazole derivatives against various bacterial strains. The results indicated that some derivatives exhibited potent activity comparable to standard antibiotics .
Anticancer Activity
Triazole compounds have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Research Findings:
- Cytotoxicity Assays : In vitro studies showed that certain triazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways.
- Mechanistic Insights : Research indicates that these compounds may inhibit tubulin polymerization, disrupting mitotic processes in cancer cells .
Comparative Biological Activity Table
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-Allyl-5-(2-phenylquinolin-4-yl)-triazole | Moderate | Significant |
| 5-(1-adamantyl)-1,2,4-triazole-3-thiol | High | Moderate |
| 5-(4-bromophenyl)-triazole | Low | High |
Q & A
Q. What are the optimal synthetic routes for 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol?
The compound can be synthesized via alkylation or Mannich reactions. For example, alkylation of 1,2,4-triazole precursors with allyl halides under basic conditions (e.g., NaOH in i-propanol) is a common method. Microwave-assisted synthesis has also been employed to enhance reaction efficiency, as demonstrated in similar triazole-thiol derivatives . Key steps include:
- Formation of hydrazinecarbothioamide intermediates.
- Alkylation with allyl groups under controlled pH and temperature.
- Purification via recrystallization or column chromatography.
Q. How is the compound characterized to confirm its structural integrity?
Standard characterization techniques include:
Q. What experimental methods are used to evaluate its antioxidant activity?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used:
-
Prepare an ethanolic DPPH solution (λmax = 517 nm).
-
Mix the compound at varying concentrations (e.g., 10⁻³ M to 10⁻⁴ M) with DPPH.
-
Measure absorbance reduction after 30 minutes in the dark.
-
Calculate antiradical activity (%) using the formula:
High activity (e.g., 88.89% at 10⁻³ M) indicates strong radical scavenging .
Advanced Research Questions
Q. How does this compound induce targeted degradation of EGFR in cancer cells?
The compound acts as a small-molecule degrader, binding to EGFR and promoting its proteasomal degradation. Unlike PROTACs, it does not require E3 ligase recruitment. Key steps include:
Q. What computational strategies are used to design derivatives for specific biological targets (e.g., viral helicases)?
Molecular docking and ADME analysis are critical:
- Target selection : Identify binding pockets (e.g., SARS-CoV-2 helicase active site).
- Docking simulations : Use software like AutoDock Vina to predict binding affinities.
- ADME profiling : Assess pharmacokinetics (e.g., LogP, solubility) with tools like SwissADME. Derivatives with halogenated phenyl groups (e.g., 4-iodophenyl) show enhanced helicase inhibition .
Q. How do structural modifications (e.g., allyl vs. aryl substituents) impact bioactivity?
Substituent effects are studied via structure-activity relationship (SAR) analysis :
- Allyl groups : Enhance solubility and membrane permeability.
- Phenylquinoline moieties : Improve target specificity (e.g., EGFR binding).
- Thiol (-SH) modification : Oxidation to disulfide bridges (e.g., using iodine/KI) can alter redox activity . For example, replacing allyl with 4-fluorobenzylidene reduces antiradical activity by \sim35% .
Q. What methodologies resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation.
- Condition optimization : Adjust temperature (e.g., avoid overheating) or solvent polarity.
- Byproduct analysis : Employ LC-MS and NMR to identify structures. For instance, microwave irradiation may generate disulfide byproducts via thiol oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
